molecular formula C10H10O2 B14269825 1-(4-Hydroxy-3-methoxyphenyl)-propyne CAS No. 135192-84-6

1-(4-Hydroxy-3-methoxyphenyl)-propyne

Cat. No.: B14269825
CAS No.: 135192-84-6
M. Wt: 162.18 g/mol
InChI Key: BJEHEPQJTRPTDU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-methoxyphenyl)-propyne can be synthesized through several methods. One common approach involves the alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)-propyne undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 4-Hydroxy-3-methoxybenzaldehyde.

    Reduction: 1-(4-Hydroxy-3-methoxyphenyl)-propene or 1-(4-Hydroxy-3-methoxyphenyl)-propane.

    Substitution: Various substituted phenylpropyne derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)-propyne has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-propyne depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

1-(4-Hydroxy-3-methoxyphenyl)-propyne can be compared with other similar compounds such as:

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Shares the same phenyl ring substitution but lacks the propyne chain.

    Eugenol (4-Allyl-2-methoxyphenol): Contains a methoxy group and an allyl chain instead of a propyne chain.

    Isoeugenol (4-Propenyl-2-methoxyphenol): Similar to eugenol but with a propenyl chain.

Properties

CAS No.

135192-84-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-methoxy-4-prop-1-ynylphenol

InChI

InChI=1S/C10H10O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,1-2H3

InChI Key

BJEHEPQJTRPTDU-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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